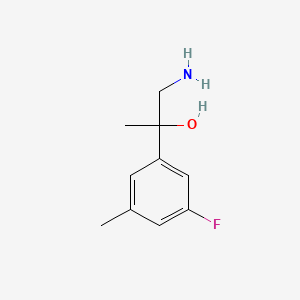
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol, also known as (1S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol, is a chiral amino alcohol. Its structure consists of an amino group (-NH2), a hydroxyl group (-OH), and a fluorinated aromatic ring. The compound exhibits interesting properties due to its stereochemistry and functional groups.
Preparation Methods
Synthetic Routes:
Leimgruber-Batcho Reaction:
Custom Synthesis:
Industrial Production:
Currently, there is limited information on large-scale industrial production methods for this compound. It is primarily synthesized in research laboratories.
Chemical Reactions Analysis
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the alcohol group to a carbonyl group.
Reduction: Reduction of the fluorine substituent can yield the corresponding methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major products:
- Oxidation: The corresponding ketone or aldehyde.
- Reduction: The corresponding methylated compound.
- Substitution: Various derivatives with modified substituents.
Scientific Research Applications
1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol finds applications in:
Medicinal Chemistry: As a building block for drug development.
Catalysis: As a chiral ligand in asymmetric synthesis.
Biological Studies: Investigating interactions with receptors and enzymes.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In drug design, it may interact with specific protein targets, affecting cellular processes.
- As a chiral ligand, it influences stereochemistry in catalytic reactions.
Comparison with Similar Compounds
While 1-Amino-2-(3-fluoro-5-methylphenyl)propan-2-ol is unique due to its fluorinated aromatic ring and chiral center, similar compounds include other amino alcohols and fluorinated derivatives.
Remember that further research and experimentation are essential to fully explore the compound’s potential and applications
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-2-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-8(5-9(11)4-7)10(2,13)6-12/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
YINPNWBVJRSLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


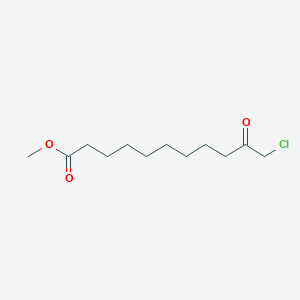
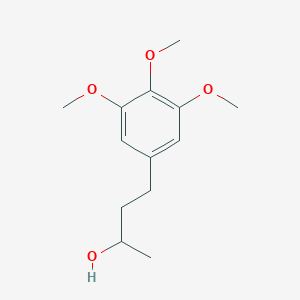
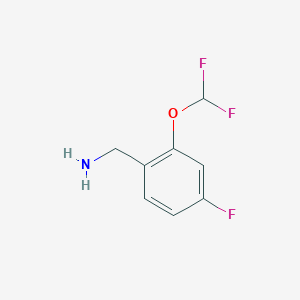
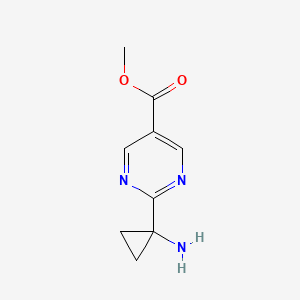
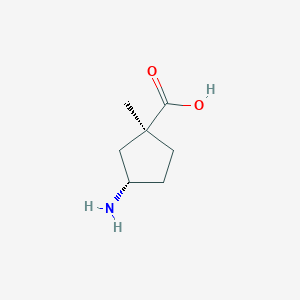
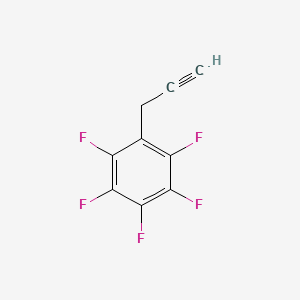
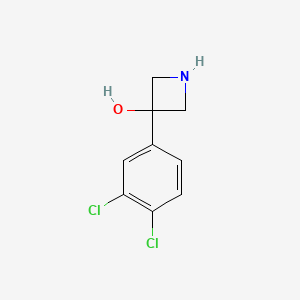

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
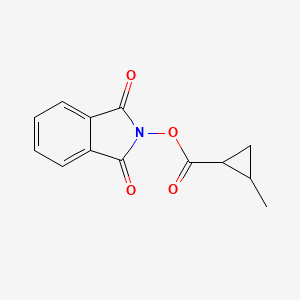
![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
